acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

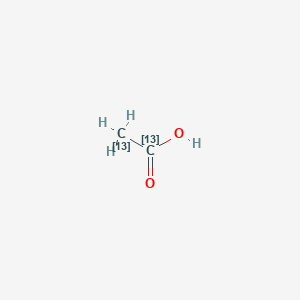

Isomeric SMILES |

[13CH3][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16651-47-1 | |

| Record name | Acetic acid-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Acetic Acid Production

Catalytic Carbonylation of Methanol (B129727)

The carbonylation of methanol is the most dominant technology for acetic acid production, accounting for the majority of the world's manufacturing capacity. researchgate.netpatnawomenscollege.in This method involves the reaction of methanol with carbon monoxide in the presence of a catalyst. patnawomenscollege.in Two primary processes, the Monsanto process and the Cativa process, have been instrumental in industrial-scale synthesis.

Homogeneous Catalysis: Rhodium-based Systems (e.g., Monsanto Process)

Developed by Monsanto in the 1960s, this process utilizes a rhodium-based catalyst, specifically a rhodium carbonyl iodide complex, and was the leading technology for approximately 25 years. researchgate.netpatnawomenscollege.in The reaction operates under high pressure (30–60 atm) and temperatures (150–200 °C), achieving a selectivity for this compound greater than 99%. wikipedia.org The active catalytic species is the anion cis-[Rh(CO)₂I₂]⁻. wikipedia.org The process involves the oxidative addition of methyl iodide to the rhodium complex, followed by the insertion of a carbonyl group and subsequent reductive elimination to form acetyl iodide, which is then hydrolyzed to this compound. wikipedia.org

A key feature of the Monsanto process is its high selectivity, with minimal by-products. bcrec.id However, a significant drawback is the requirement for a substantial amount of water (up to 15 wt.%) to maintain catalyst activity and stability. ethz.ch

Heterogeneous Catalysis: Iridium-based Systems (e.g., Cativa Process)

In 1996, BP Chemicals introduced the Cativa process, which employs an iridium-based catalyst system, often promoted with ruthenium. researchgate.netingentaconnect.comwikipedia.org This process has largely supplanted the Monsanto process due to its higher efficiency, greater catalyst stability, and more favorable economics. bcrec.idwikipedia.org The Cativa process can operate at lower water concentrations (as low as 0.5%), which reduces the energy required for downstream purification and minimizes the formation of by-products like propionic acid. bcrec.idwikipedia.org

The higher stability of the iridium catalyst allows for operation over a wider range of conditions compared to the rhodium-based systems. bcrec.id The iridium catalyst is also more soluble in the reaction medium, enabling higher catalyst concentrations and, consequently, higher reaction rates. researchgate.net

| Process | Catalyst System | Promoter | Operating Pressure | Operating Temperature | Water Concentration | Key Advantages |

| Monsanto | Rhodium-based (e.g., [Rh(CO)₂I₂]⁻) | Iodide | 30–60 atm | 150–200 °C | High (up to 15 wt.%) | High selectivity (>99%) |

| Cativa | Iridium-based (e.g., [Ir(CO)₂I₂]⁻) | Ruthenium, Iodide | Not specified | Not specified | Low (<8 wt%, can be as low as 0.5%) | Higher efficiency, greater catalyst stability, lower by-product formation |

Mechanistic Insights into Carbonylation Catalysis

The catalytic cycle in both the Monsanto and Cativa processes involves several key steps. For the Monsanto process, the rate-determining step is the oxidative addition of methyl iodide to the cis-[Rh(CO)₂I₂]⁻ catalyst. wikipedia.org This is followed by the migratory insertion of a methyl group onto a carbonyl ligand to form an acetyl complex. wikipedia.org Reaction with another carbon monoxide molecule and subsequent reductive elimination releases acetyl iodide, which is then hydrolyzed to this compound. wikipedia.org

The Cativa process follows a similar catalytic cycle. It begins with the reaction of methyl iodide with the active iridium catalyst, [Ir(CO)₂I₂]⁻, to form an octahedral iridium(III) species. wikipedia.org After a ligand exchange, carbon monoxide inserts into the iridium-carbon bond. wikipedia.org The cycle concludes with the reductive elimination of acetyl iodide, regenerating the active catalyst. wikipedia.org Recent research has also explored heterogeneous catalysts, such as atomically dispersed ReO₄ on SiO₂, for halide-free methanol carbonylation, showing stable methanol conversion and high selectivity to this compound. sci-hub.se

Process Optimization and Energy Efficiency in Industrial Synthesis

A significant focus in the industrial production of this compound is on process optimization and energy efficiency. The Cativa process offers inherent advantages in this regard due to its ability to operate at low water concentrations, which significantly reduces the energy load in the purification section by minimizing the need for extensive drying columns. wikipedia.org This leads to lower steam consumption and improved carbon monoxide-based yield. taylorandfrancis.com

Recent conceptual designs for new this compound plants emphasize energy efficiency by integrating heat recovery systems. researchgate.net For instance, the exothermic heat from the carbonylation reaction can be used to generate low-pressure steam, which can then drive distillation columns. researchgate.net Further energy savings can be achieved through techniques like vapor compression in the purification columns. researchgate.net Simulation studies have shown that optimizing parameters such as feed entry stage in distillation columns and implementing heat exchanger networks can lead to significant energy recovery. ijert.org

Oxidation Pathways for this compound Synthesis

Acetaldehyde (B116499) Oxidation Processes

The oxidation of acetaldehyde is another established route for this compound production. echemi.com This process typically involves the liquid-phase oxidation of acetaldehyde with oxygen or air, often in the presence of a metal catalyst. google.comgoogle.com Manganese acetate (B1210297) is a commonly used catalyst for this reaction. google.comintratec.us

Ethylene (B1197577) Oxidation Routes

The oxidation of ethylene presents a significant pathway to this compound, primarily through indirect and direct conversion methods. A historically important indirect route is the Wacker process, which involves the oxidation of ethylene to acetaldehyde, followed by a subsequent oxidation step to yield this compound. google.comnumberanalytics.comwikipedia.org The Wacker process is a homogeneous catalytic system that traditionally uses a palladium(II) chloride and copper(II) chloride catalyst system. numberanalytics.comwikipedia.org The reaction can be carried out in a one-stage or two-stage process. In the one-stage process, ethylene and oxygen are passed through a reactor containing the aqueous catalyst solution at approximately 130°C and 400 kPa. wikipedia.org The two-stage process allows for the use of air instead of pure oxygen, with the reaction and catalyst regeneration occurring in separate steps. wikipedia.org While the primary product is acetaldehyde, this compound is a notable byproduct. wikipedia.org

More direct routes from ethylene to this compound have also been developed. A one-step vapor-phase oxidation process has been described using a catalyst containing palladium chloride and a vanadium or molybdenum oxide. google.com Another approach involves the oxidation of ethylene in the presence of a catalyst composed of palladium metal and sulfur modifiers. google.com Research has also demonstrated the gas-phase oxidation of ethylene to this compound over a Pd/WO3–ZrO2 catalyst in the presence of water, where acetaldehyde is formed as an intermediate via a Wacker-type reaction. researchgate.net A Japanese company, Showa Denko, developed a single-step process for converting ethylene to this compound with a selectivity of 87% using a lead and lead-platinum-based catalyst at high pressure. textiletoday.com.bd

| Process Feature | Wacker Process (One-Stage) | Direct Ethylene Oxidation (Showa Denko) |

| Primary Product | Acetaldehyde | This compound |

| Catalyst | PdCl₂, CuCl₂ | Lead, Lead-platinum |

| Selectivity to this compound | Byproduct | 87% |

| Pressure | High | High |

Hydrocarbon Oxidation (e.g., n-butane, naphtha)

The liquid-phase oxidation of saturated hydrocarbons, particularly n-butane and naphtha, represents a well-established, though now less common, method for this compound production. ecoinvent.orgcsic.eschemcess.com These processes were more prevalent before the dominance of methanol carbonylation. ecoinvent.org

The oxidation of n-butane is typically carried out in the liquid phase using a soluble cobalt compound, such as cobalt acetate, as a catalyst. lookchem.comgoogle.comresearchgate.net The reaction proceeds at elevated temperatures and pressures, for instance, at 175°C and 54 bar in the Celanese LPO (Liquid-Phase Oxidation) process. lookchem.com To mitigate long induction periods, a free-radical generator like methyl ethyl ketone can be used. google.com The oxidation of n-butane with air can achieve optimum selectivity for this compound at 110–120°C and 60 atm in the presence of cobalt acetate. researchgate.net This process yields a mixture of products, including formic acid, propionic acid, acetone, and methyl ethyl ketone, in addition to this compound. lookchem.com

Similarly, the liquid-phase oxidation of naphtha, a petroleum fraction, has been used commercially, particularly in Europe. ecoinvent.org This process operates at around 50 bar and temperatures between 120–180°C. ecoinvent.org While it can proceed without a catalyst, multivalent metal ions like manganese, cobalt, and chromium are often used to influence the product distribution and reaction conditions. ecoinvent.orgresearchgate.net Cobalt-based catalysts, such as cobalt acetate, are employed to enhance the yield of this compound. textiletoday.com.bdecoinvent.org The reaction is highly exothermic and produces a range of organic acids, including formic, propionic, butyric, and succinic acids, which require separation and purification. ecoinvent.org

| Feedstock | Catalyst | Temperature | Pressure | Key Byproducts |

| n-Butane | Cobalt acetate | 110-200°C lookchem.comresearchgate.net | 54-80 bar lookchem.com | Formic acid, Propionic acid, Methyl ethyl ketone, Acetone lookchem.com |

| Naphtha | Cobalt acetate, Manganese acetate textiletoday.com.bdecoinvent.org | 120-180°C ecoinvent.org | ~50 bar ecoinvent.org | Formic acid, Propionic acid, Butyric acid, Succinic acid ecoinvent.org |

Catalytic Advancements in Oxidation Reactions

Significant research has focused on improving the catalysts for the selective oxidation of hydrocarbons to this compound. For the oxidation of ethane (B1197151), a component of natural gas, Mo-V-Nb based catalysts have shown activity for producing ethene and this compound. mdpi.com Iron-based catalysts, such as Fe/ZSM-5, have also been investigated for the oxidation of ethane, demonstrating the potential for high selectivity to this compound with low carbon oxide formation. mdpi.com Furthermore, commercial gold complexes supported on functionalized carbon materials have been shown to be effective catalysts for the direct oxidation of ethane to this compound. unl.ptresearchgate.netmdpi.com In one study, a gold(III) catalyst heterogenized on functionalized carbon nanotubes achieved an this compound yield of 41.4%. mdpi.com

For n-butane oxidation, advancements have focused on improving efficiency and controlling product distribution. One improved process utilizes a cobalt catalyst with an acetaldehyde promoter at temperatures of 100 to 200°C and pressures of 48.3-62.1 bar. googleapis.com Another approach uses a dissolved catalyst system consisting of cobalt and bromine to achieve high yields of this compound from n-butane. google.com

Emerging and Sustainable Synthesis Routes

Synthesis Gas (Syngas) Conversion to this compound

The conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), to this compound is an area of active research, offering a potential route from various carbon sources like biomass and natural gas. google.commdpi.com

A common industrial practice is an indirect two-step process where syngas is first converted to methanol, which is then carbonylated to this compound. google.com However, direct conversion routes are being explored to improve chemical and energy efficiency. google.com One such direct process involves reacting carbon monoxide and hydrogen in the liquid phase at high pressure (at least 500 psig) and temperatures between 150°C to 300°C, using a catalyst system comprising a ruthenium compound, a cobalt compound, and an alkali metal halide activator. google.com

Another approach involves a triple tandem catalytic system in a single reactor, which integrates methanol synthesis from syngas, methanol carbonylation to this compound, and subsequent hydrogenation of this compound to ethanol (B145695). springernature.com While the final product in this specific system is ethanol, it demonstrates the potential for integrated processes starting from syngas. springernature.com

Biological conversion of syngas to this compound is also a promising alternative. mdpi.com Acetogenic bacteria can utilize the CO and CO₂ in syngas to produce acetate through the Wood-Ljungdahl pathway. mdpi.com This biotransformation offers a route from lignocellulosic waste materials, which can be gasified to produce syngas. mdpi.com

Methane (B114726) Carboxylation Approaches

The direct carboxylation of methane with carbon dioxide (CO₂) to produce this compound is a highly atom-efficient and attractive, yet challenging, route due to the high stability of both methane and CO₂ molecules. diva-portal.orgacs.orgresearchgate.netsci-hub.se

Significant research has been dedicated to developing catalysts capable of facilitating this reaction under milder conditions. One study reported an 8% direct conversion of methane to this compound with 100% selectivity using a CeO₂-ZnO supported montmorillonite (B579905) catalyst at 2 bar and 300°C. diva-portal.orgacs.org Vanadium-based complexes, such as NaVO₃, have also been shown to catalyze the reaction of methane with CO or CO₂ in an aqueous solution to produce this compound. rsc.org

Density functional theory (DFT) calculations have been employed to design and understand potential catalysts. researchgate.net For instance, "Single-Atom" - "Frustrated-Lewis-Pair" (SA-FLP) dual-active-site catalysts are being explored to co-activate CH₄ and CO₂ for this compound synthesis. researchgate.net Another study investigated the direct synthesis over a 5% Pt/alumina catalyst, observing the formation of gas-phase this compound at around 400°C. researchgate.net

| Catalyst System | Methane Conversion | Selectivity to this compound | Reaction Conditions |

| CeO₂-ZnO supported montmorillonite | 8% diva-portal.orgacs.org | 100% diva-portal.orgacs.org | 2 bar, 300°C diva-portal.orgacs.org |

| NaVO₃ with H₂O₂ and pyrazine-2-carboxylic acid | - | - | 40°C, 5.5 MPa osti.gov |

| 5% Pt/alumina | - | - | ~400°C researchgate.net |

CO₂ Utilization for this compound Synthesis

The utilization of CO₂, a major greenhouse gas, as a feedstock for chemical production is a key goal for a more sustainable chemical industry. diva-portal.orgeralberta.careccessary.com Several pathways for synthesizing this compound from CO₂ are under investigation.

One of the most explored routes is the direct reaction of methane and CO₂, as detailed in the methane carboxylation section. diva-portal.orgacs.orgeralberta.ca This approach is part of a broader strategy to use biogas (mainly CH₄ and CO₂) as a feedstock for value-added chemicals. csic.es

Another promising route is the hydrocarboxylation of methanol using CO₂ and H₂. researchgate.net Research has shown that a catalyst system of Rh₂(CO)₄Cl₂ with 4-methylimidazole (B133652) as a ligand, in the presence of LiCl and LiI, can efficiently produce this compound starting at 150°C. researchgate.net

Scientists have also developed an iron-based catalyst to produce this compound from carbon dioxide and hydrogen. reccessary.com The catalyst, derived from a metal-organic framework (MOF), consists of iron nanoparticles embedded in a porous carbon layer and remains stable in the acidic water created during the reaction. reccessary.com

A novel concept of water radiocatalysis has been introduced for the aqueous-phase carboxylation of methane with CO₂ to this compound at room temperature. acs.org Under γ-ray radiation, water radiolysis produces reactive species that convert methane and CO₂ into this compound with high selectivity. acs.org

Furthermore, certain microorganisms, like Clostridium sp. ATCC 29797, can produce acetate from H₂ and CO₂. tandfonline.com This biological pathway represents another avenue for CO₂ utilization in this compound synthesis. tandfonline.comnih.gov

A hybrid redox process (HRP) has been proposed to convert CO₂ and natural gas into separate streams of CO and syngas, which can then be used to produce this compound. researchgate.net This process has the potential to significantly lower CO₂ emissions compared to conventional routes. researchgate.net

Novel Catalysts and Interface Engineering for this compound Production

The evolution of this compound synthesis is increasingly driven by the development of advanced heterogeneous catalysts, focusing on novel catalyst design and sophisticated interface engineering. These methodologies aim to supersede traditional homogeneous systems, like the Monsanto and Cativa processes, by offering improved stability, easier separation, and the potential for milder, more sustainable reaction conditions. tudelft.nlresearchgate.net Key areas of innovation include the application of single-atom catalysts (SACs), bimetallic formulations, and the precise control of the interaction between active metal sites and their support materials. mdpi.comosti.gov

Single-atom catalysts represent the pinnacle of atomic efficiency, with isolated metal atoms dispersed on a support. osti.gov This configuration provides uniform, well-defined active sites that can exhibit unique catalytic properties. mdpi.com For instance, rhodium (Rh) SACs have been effectively used for the direct oxidation of methane to this compound and for methanol carbonylation. mdpi.comacs.org A study utilizing an activated carbon (AC) support for single Rh sites demonstrated superior activity for methanol carbonylation compared to its homogeneous equivalent. acs.org Theoretical and experimental data revealed that electron-donating carbonyl groups on the carbon surface anchor the Rh ions, enhancing the electron density of the metal center and lowering the activation energy for the rate-limiting step. acs.org Similarly, atomically dispersed iridium (Ir) on activated carbon, stabilized by lanthanum (La), has been reported as an effective heterogeneous catalyst for methanol carbonylation to produce methyl acetate, a precursor to this compound. acs.org

Bimetallic catalysts, which combine two distinct metals, offer another avenue for enhanced performance through synergistic effects. mdpi.com The second metal can modify the electronic properties of the active site, improve stability, or facilitate specific steps in the catalytic cycle. A Rh(I)/Ru(III) bimetallic catalyst, for example, was shown to reduce the energy barrier for the oxidative addition of methyl iodide, a key step in methanol carbonylation, compared to the conventional Monsanto catalyst. mdpi.com This synergistic interaction also contributes to the catalyst's stability. mdpi.com Other bimetallic systems, such as Ni-Cu on activated carbon and Ru-Rh complexes, have also been explored for synthesizing this compound from methanol and carbon monoxide or from CO2 and H2, respectively. scientific.netnih.govproquest.com

Interface engineering, which focuses on the interaction between the catalyst and its support, is crucial for optimizing performance. The support is not merely an inert scaffold but an active component that can influence the catalyst's electronic state, dispersion, and resistance to deactivation. mdpi.comrsc.org For example, using graphitic carbon nitride (g-C3N4) as a support for a rhodium complex resulted in high conversion (>97%) and yield (75–93%) in liquid-phase methanol carbonylation, attributed to the excellent dispersion of the complex on the support's high surface area. csic.esskku.edu In another approach, atomically dispersed rhenium oxide (ReO4) on an inert silica (B1680970) (SiO2) support was developed for the gas-phase, halide-free carbonylation of methanol. sci-hub.seacs.org This system showed stable activity with high selectivity to this compound (>93%), and its performance was further enhanced by adding a small amount of atomically dispersed Rh, achieving selectivity greater than 96%. sci-hub.seacs.org The choice of support also plays a critical role in other oxidative routes, such as the selective oxidation of ethanol or ethane, where gold (Au) catalysts supported on various metal oxides like TiO2, ZnO, and functionalized carbon materials have demonstrated high selectivity to this compound. mdpi.comd-nb.info

The table below summarizes the performance of various novel catalytic systems for this compound production.

| Catalyst System | Support Material | Reactants | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity/Yield (%) |

| Rh(I)/Ru(III) Bimetallic | - (Homogeneous) | Methanol, CO | 190 | 3.5 | - | 96.32% Selectivity (this compound) mdpi.com |

| Ni-Cu Bimetallic | Activated Carbon | Methanol, CO | - | - | >15.7 (Methanol) | - scientific.net |

| Ru-Rh Bimetallic | - (Homogeneous) | Methanol, CO2, H2 | 180 | - | 70.3 (Methanol) | 30.8 h-1 TOF (this compound) proquest.com |

| Single-Site Rh | Activated Carbon | Methanol, CO | - | - | - | 3x Activity of Homogeneous Catalyst acs.org |

| Atomically Dispersed ReO4 | SiO2 | Methanol, CO | 280 | 0.1 | >60 (Methanol) | >93% Selectivity (this compound) sci-hub.seacs.org |

| ReO4-Rh | SiO2 | Methanol, CO | - | - | - | >96% Selectivity (this compound) sci-hub.seacs.org |

| Rh-3BP Complex | Graphitic Carbon Nitride | Methanol, CO | 135 | 4.0 | >97 (Methanol) | 75-93% Yield (this compound) csic.es |

| Au Complexes | Functionalized Carbon | Ethane, K2S2O8 | 80 | - | - | 41.4% Yield (this compound) mdpi.com |

| Au | ZnO / TiO2 | Ethanol, O2 | 150 | - | >90 (Ethanol) | >95% Selectivity (this compound) d-nb.info |

Biotechnological Production of Acetic Acid: Processes and Microbial Systems

Microbial Acetogenesis and Acetic Acid Fermentation

Microbial production of this compound is dominated by two distinct biological routes: the oxidative fermentation of ethanol (B145695) by this compound Bacteria (AAB) and the synthesis from C1 gases via the Wood-Ljungdahl pathway in acetogenic bacteria. Yeast also contributes to this compound levels, often in conjunction with bacteria in co-fermentation systems.

This compound Bacteria (AAB) in Ethanol Oxidation

This compound Bacteria (AAB) are a group of strictly aerobic, Gram-negative bacteria renowned for their capacity to produce high concentrations of this compound through the oxidative fermentation of ethanol. This bioprocess is fundamental to the production of vinegar. The primary genera utilized in industrial applications are Acetobacter, Komagataeibacter, and Gluconobacter, chosen for their high ethanol-oxidizing capability and resistance to the accumulating this compound.

The conversion of ethanol to this compound is a two-step process occurring on the periplasmic side of the bacterial cell membrane.

Ethanol to Acetaldehyde (B116499) : Ethanol is first oxidized to acetaldehyde. This reaction is catalyzed by a membrane-bound alcohol dehydrogenase (ADH) that utilizes pyrroloquinoline quinone (PQQ) as a cofactor.

Acetaldehyde to this compound : The resulting acetaldehyde is immediately oxidized to this compound by a membrane-bound aldehyde dehydrogenase (ALDH), which is located in close proximity to ADH, often forming a multienzyme complex. This proximity ensures that the toxic intermediate, acetaldehyde, is not released.

This oxidative pathway is coupled to a respiratory chain, where electrons are transferred to ubiquinone, contributing to cellular energy generation. The genera Acetobacter and Komagataeibacter are particularly specialized in this conversion. Komagataeibacter species are noted for their exceptional tolerance to high concentrations of this compound (15-20%) and are therefore dominant in submerged fermentation processes for high-acidity vinegar. In contrast, Acetobacter species, which tolerate this compound concentrations of 5-10%, are often found in traditional or early-stage fermentations. Some Acetobacter and Komagataeibacter strains can further oxidize this compound to CO2 and water, a phenomenon known as overoxidation, which is undesirable in vinegar production.

Table 1: Comparison of Key this compound Bacteria (AAB) Genera

| Feature | Acetobacter | Komagataeibacter | Gluconobacter |

|---|---|---|---|

| Primary Substrate | Ethanol | Ethanol | Sugars (e.g., Glucose) |

| Primary Product | This compound | This compound | Gluconic Acid |

| This compound Tolerance | 5–10% (w/v) | 15–20% (w/v) | Lower |

| Overoxidation of Acetate (B1210297) | Yes | Yes | No |

| Industrial Role | Traditional vinegar, early-stage fermentation | High-acidity vinegar, submerged fermentation | Production of gluconic acid, vitamin C precursors |

Acetogenic Bacteria and the Wood-Ljungdahl Pathway

Acetogenic bacteria, or acetogens, are a group of obligately anaerobic bacteria that synthesize this compound from simple C1 compounds like carbon dioxide (CO2) and carbon monoxide (CO). This process is a key part of the global carbon cycle and offers a sustainable route for producing chemicals from waste gases, such as industrial flue gas or syngas derived from biomass gasification. Notable acetogens include species from the genera Clostridium, Moorella, and Acetobacterium.

The core metabolic route for this conversion is the Wood-Ljungdahl pathway (WLP), also known as the reductive acetyl-CoA pathway. The WLP is unique in its ability to fix CO2 and CO and is considered one of the most energetically efficient carbon fixation pathways known. The pathway is composed of two main branches:

The Methyl (Eastern) Branch : One molecule of CO2 is reduced to a methyl group. This multi-step reduction involves the cofactor tetrahydrofolate (H4F) and several enzymes. CO2 is first reduced to formate (B1220265), which is then attached to H4F. A series of enzymatic reactions subsequently reduces the formyl group to a methyl group, which is then transferred to a corrinoid iron-sulfur protein (CFeSP).

The Carbonyl (Western) Branch : A second molecule of CO2 is reduced to carbon monoxide (CO) by the enzyme CO dehydrogenase (CODH). This CO can also be directly utilized from the substrate gas.

The final step involves the enzyme acetyl-CoA synthase (ACS) , a key component of the CODH/ACS complex. ACS catalyzes the condensation of the methyl group from the CFeSP, the CO from the carbonyl branch, and coenzyme A (CoA) to form acetyl-CoA. This acetyl-CoA can then be converted to acetate, which generates ATP via substrate-level phosphorylation, or used for biosynthesis.

For production from CO, the reaction is: 4 CO + 2 H2O → CH3COOH + 2 CO2

The efficiency of this process depends on the specific microorganism, gas composition, and fermentation conditions such as pH and temperature. For example, Moorella thermoacetica is a thermophilic acetogen known for producing acetate as its sole product from syngas.

Table 2: Key Enzymes of the Wood-Ljungdahl Pathway

| Enzyme | Branch | Function |

|---|---|---|

| Formate Dehydrogenase | Methyl | Reduces CO2 to formate. |

| Formyl-THF Synthetase | Methyl | Attaches formate to tetrahydrofolate (THF). |

| Methylene-THF Dehydrogenase | Methyl | Reduces the formyl group. |

| Methylene-THF Reductase | Methyl | Further reduces the group to a methyl-THF. |

| Methyltransferase | Methyl | Transfers the methyl group to the Corrinoid Iron-Sulfur Protein (CFeSP). |

| Carbon Monoxide Dehydrogenase (CODH) | Carbonyl | Reduces CO2 to CO or utilizes existing CO. |

| Acetyl-CoA Synthase (ACS) | Condensation | Combines the methyl group, CO, and CoA to form acetyl-CoA. |

Yeast-mediated this compound Production and Co-fermentation

Yeasts, particularly Saccharomyces cerevisiae, are central to the initial stage of vinegar production: alcoholic fermentation. Under anaerobic or micro-aerobic conditions, they convert sugars from raw materials into ethanol. However, yeasts also naturally produce this compound as a metabolic byproduct.

The primary pathway for yeast this compound formation begins with glycolysis, where glucose is converted to pyruvate (B1213749). Pyruvate is then decarboxylated to acetaldehyde. While the main fate of acetaldehyde in alcoholic fermentation is its reduction to ethanol, a fraction can be oxidized to acetate by aldehyde dehydrogenases (ALDHs). This production is generally low but can be influenced by factors such as yeast strain, fermentation conditions (e.g., high sugar concentration, temperature), and nutrient availability.

In many traditional and industrial fermentation systems, a symbiotic relationship or co-fermentation between yeast and this compound Bacteria (AAB) is crucial. The process typically starts with yeast dominating the fermentation, producing ethanol. As the ethanol concentration rises and oxygen becomes available, AAB proliferate and oxidize the yeast-produced ethanol into this compound. This sequential or simultaneous activity allows for the efficient two-step conversion of sugar to this compound. For instance, in a simultaneous vinegar fermentation, yeast and thermotolerant AAB can be co-inoculated. The yeast begins producing ethanol, which the AAB then immediately begins to convert to this compound.

Metabolic engineering has also been explored to enhance or control this compound production in yeast. By overexpressing or deleting genes related to acetate metabolism, such as those encoding aldehyde dehydrogenases or acetyl-CoA synthetases, it is possible to modulate the final concentration of this compound. For example, deleting genes responsible for converting acetate into acetyl-CoA can lead to higher acetate accumulation. Conversely, to create yeast strains with low this compound output for products like wine, efforts focus on down-regulating the pathways leading to its formation.

Fermentation Methodologies and Control

The industrial production of this compound is carried out using two primary fermentation methodologies: submerged and surface fermentation. The choice of method depends on factors such as the desired scale of production, efficiency, and the type of final product.

Optimization of Bioreactor Conditions for Enhanced Yield

The efficiency of this compound fermentation is profoundly influenced by the operational parameters of the bioreactor. Key factors that can be manipulated to enhance yield include the fermentation mode (batch, fed-batch, or continuous), agitation speed, pH, and temperature.

Fermentation Modes:

Batch Fermentation: In a simple batch process, the initial concentration of ethanol is a critical factor. Studies have shown that while the initial glucose concentration can affect the growth rate of the microbial strain, it doesn't always impact the final total acidity. researchgate.net An optimal initial ethanol concentration, for instance, 7% in one study, led to the highest total acidity and fermentation yield. researchgate.net

Fed-Batch Fermentation: This technique involves the controlled feeding of substrates during the fermentation process. It has been demonstrated to significantly increase both the total acidity and the fermentation yield. researchgate.net For example, fed-batch fermentation of nipa sap that was first hydrolyzed to provide glucose and fructose (B13574) resulted in a high this compound concentration of 42.6 g/L and a yield of 0.87 g/g of sugar. researchgate.net Similarly, a fed-batch approach in wine fermentation has been shown to reduce this compound production by over 51% compared to whole-batch fermentation, which is beneficial for wine quality. oeno-one.eu

Continuous Fermentation: This mode allows for a steady state of production. In one instance, a twin bioreactor system for continuous vinegar production achieved an this compound productivity of 3.5 to 5.0 g/(l·h). researchgate.net Continuous fermentation with immobilized cells has also shown high productivity, although it can decrease as the retention time is increased to achieve full conversion. nih.gov

Agitation, pH, and Temperature:

The optimal pH for this compound production is typically in the acidic range, with studies indicating an optimum between 3.0 and 3.5. nih.gov

Temperature is another critical parameter, with the optimal range for many Acetobacter species, a common group of this compound-producing bacteria, being around 30-35°C. researchgate.netmdpi.com

Immobilized Cell Bioreactors:

The use of immobilized cells in a fibrous-bed bioreactor offers several advantages over free-cell fermentations. nih.gov This technology can support a high density of viable cells, leading to superior performance. nih.gov In one study, immobilized Clostridium formicoaceticum achieved an this compound yield of approximately 1.0 g/g from fructose, with a final acetate concentration of about 78 g/L. nih.gov In contrast, free-cell fermentation yielded about 0.9 g/g with a much lower final concentration of 46 g/L. nih.gov A key benefit is that immobilized cells exhibit greater tolerance to this compound inhibition. nih.gov

Table 1: Comparison of this compound Production in Different Bioreactor Systems

| Fermentation Type | Microorganism | Substrate | This compound Concentration | Yield/Productivity | Citation |

|---|---|---|---|---|---|

| Fed-Batch | Moorella thermoacetica | Hydrolyzed Nipa Sap | 42.6 g/L | 0.87 g/g sugar | researchgate.net |

| Fed-Batch (Immobilized) | Clostridium formicoaceticum | Fructose | ~78 g/L | ~1.0 g/g | nih.gov |

| Free-Cell Fed-Batch | Clostridium formicoaceticum | Fructose | ~46 g/L | ~0.9 g/g | nih.gov |

| Continuous (Twin Bioreactor) | Acetobacter aceti | Ethanol | 6.1-6.5% | 3.5-5.0 g/(l·h) | researchgate.net |

| Continuous (Immobilized) | Clostridium formicoaceticum | Fructose | - | 1.3-3.2 g/(L.h) | nih.gov |

Genetic and Metabolic Engineering of Microorganisms for this compound Biosynthesis

Advancements in genetic and metabolic engineering offer powerful tools to enhance the capabilities of microorganisms for industrial-scale this compound production. These strategies focus on redirecting metabolic pathways, regulating key enzymes, and improving the robustness of production strains. nih.govresearchgate.net

Modulation of Carbon Metabolic Fluxes

A primary goal of metabolic engineering is to channel the flow of carbon from the substrate towards the desired product, in this case, this compound. This involves manipulating the central carbon metabolism to maximize the formation of acetyl-CoA, the direct precursor to acetate. nih.gov

Strategies to achieve this include:

Increasing Pyruvate Dehydrogenase Activity: The pyruvate dehydrogenase (Pdh) complex is a key enzyme that converts pyruvate to acetyl-CoA. nih.gov Overexpression of the Pdh complex has been successfully applied to increase the flux towards acetyl-CoA. nih.gov

Enhancing Pyruvate Flux: Driving more carbon through glycolysis to produce pyruvate directly boosts the downstream formation of acetyl-CoA. nih.gov

Blocking Competing Pathways: Deleting genes responsible for the production of byproducts can redirect carbon flux towards acetate. For instance, deleting the pta (phosphotransacetylase) and poxB (pyruvate oxidase) genes in Escherichia coli has been shown to be an effective strategy to reduce acetate accumulation when it is an undesirable byproduct. frontiersin.org Conversely, when acetate is the target product, overexpression of such pathways can be beneficial.

Regulation of Acetate Metabolism Pathways (e.g., CcpA)

Catabolite control protein A (CcpA) is a global regulator of carbon metabolism in many Gram-positive bacteria. nih.govnih.govasm.org It plays a crucial role in prioritizing the use of glucose over other carbon sources, a phenomenon known as carbon catabolite repression. asm.org

CcpA's Role in this compound Synthesis: In some bacteria, like Bacillus subtilis, CcpA activates the expression of the ackA gene, which encodes acetate kinase, a key enzyme in one of the acetate formation pathways. asm.org However, the regulatory role of CcpA can differ between species. nih.gov

Engineering CcpA for Enhanced Production: Studies have shown that deleting the ccpA gene in Bacillus licheniformis can significantly increase the conversion rate of glucose to this compound by about 3.5 times. nih.govnih.gov This is because the absence of CcpA can lead to the activation of the this compound synthesis pathway. nih.gov This suggests that engineering the CcpA regulatory system is a promising strategy for improving this compound production.

Strategies for Mitigating this compound Stress in Production Strains

High concentrations of this compound are toxic to the producing microorganisms, which limits the final product titer. frontiersin.org Therefore, enhancing the this compound tolerance of production strains is a critical area of research. magtech.com.cn

Microorganisms have evolved several mechanisms to cope with this compound stress:

Changes in Cell Membrane Composition: Altering the lipid composition of the cell membrane can reduce its permeability to this compound. jst.go.jpmdpi.comresearchgate.net

Efflux Pumps: Some bacteria possess efflux systems that actively pump this compound out of the cell. magtech.com.cnjst.go.jp The ATP-binding cassette (ABC) transporter AatA in Acetobacter aceti has been identified as a key player in conferring this compound resistance. nih.gov Overexpression of the aatA gene has been shown to increase the final yield of this compound. nih.gov

Upregulation of Stress Response Proteins: The production of molecular chaperones and other stress proteins helps to protect cellular components from damage caused by this compound. magtech.com.cnjst.go.jpmdpi.com For example, the overexpression of genes encoding citrate (B86180) synthase (aarA) and aconitase has been shown to enhance this compound resistance in A. aceti. mdpi.comoup.com

Metabolic Adaptations: Enhancing the activity of the tricarboxylic acid (TCA) cycle can help to assimilate acetate, thereby reducing its intracellular concentration. mdpi.comfrontiersin.org

Valorization of Waste Biomass for Biotechnological this compound Production

Utilizing waste biomass as a feedstock for this compound production offers a dual benefit: it addresses waste management challenges and provides a low-cost, renewable source for chemical production. foodsafety.institutenrel.gov

A wide variety of waste materials can be valorized:

Lignocellulosic Biomass: Agricultural residues like corn stover, rice straw, and sugarcane bagasse are rich in cellulose (B213188) and hemicellulose, which can be hydrolyzed to release fermentable sugars. ncsu.edunih.govresearchgate.net Pre-treatment methods are often necessary to break down the complex structure of lignocellulose and make the sugars accessible to microorganisms. ncsu.edumdpi.com During some pre-treatments, this compound is also formed from the acetyl groups present in hemicellulose. nih.gov

Food Waste: Kitchen waste, fruit peels, and other food processing residues are excellent substrates for fermentation due to their high content of carbohydrates and other nutrients. nih.govfoodsafety.institutejetir.org For instance, co-cultivation of yeast and this compound bacteria on food waste has yielded up to 25.88 g/L of this compound. nih.gov

Industrial Byproducts: Waste streams from industries such as dairies (cheese whey) and breweries (spent grains) can be effectively converted into this compound. foodsafety.institutemdpi.comresearchgate.net For example, Acetobacter aceti has been used to produce 84.1 g/L of this compound from cheese whey with a high yield of 97.4%. mdpi.com

Waste Gases: Industrial waste gases containing carbon monoxide, carbon dioxide, and hydrogen can be fermented by certain anaerobic bacteria, such as Clostridium ljungdahlii, to produce this compound. google.com

The process typically involves a pre-treatment step to break down complex polymers into simpler molecules, followed by fermentation. In many cases, a two-step fermentation is employed, where yeast first converts sugars to ethanol, which is then oxidized to this compound by this compound bacteria. nih.govfoodsafety.institute

Table 2: this compound Production from Various Waste Biomass Sources

| Waste Biomass | Microorganism(s) | This compound Concentration/Yield | Citation |

|---|---|---|---|

| Food Waste | Yeast and Acetobacter sp. | 25.88 g/L | nih.gov |

| Cheese Whey | Acetobacter aceti | 84.1 g/L | mdpi.com |

| Corn Steep Liquor | Propionibacterium acidipropionici | 11 mg/mL | nih.gov |

| Lignocellulosic Hydrolysates | Adapted microbial strains | Up to 80% of theoretical yield | mdpi.com |

| Carbon Black Waste Gas | Clostridium ljungdahlii | - | google.com |

Advanced Analytical and Spectroscopic Characterization of Acetic Acid Systems

Quantum Chemical Approaches to Spectroscopic Parameter Prediction

Quantum chemical calculations have become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules like acetic acid. These computational methods allow for the detailed analysis of nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra, providing insights that are often difficult to obtain through experimental means alone.

Prediction of NMR Spectroscopic Parameters

Quantum chemical methods, particularly Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are widely used to predict the NMR spectroscopic parameters of this compound. acs.orgmdpi.com A key area of investigation is the dimerization of this compound, which significantly influences its NMR chemical shifts. acs.org

In the gas phase, this compound readily forms a cyclic dimer through strong hydrogen bonds between the carboxyl groups of two molecules. acs.orgmdpi.com Computational models are employed to calculate the ¹H and ¹³C NMR chemical shifts for both the monomeric and dimeric forms. For instance, the chemical shift difference between the hydroxyl proton (OH) and the methyl protons (CH₃), denoted as δ(OH)–δ(CH₃), is a sensitive indicator of hydrogen bonding.

Research has shown that for the this compound monomer, computational methods like MP2 and B3LYP can predict the δ(OH)–δ(CH₃) value with deviations from experimental values being as low as 0.1 to 0.25 ppm. acs.org However, for the cyclic dimer, the calculated chemical shift difference for the hydroxyl proton is often overestimated compared to experimental findings, a discrepancy that is attributed to the challenges in accurately modeling vibrational averaging and the complex dynamics of the hydrogen bonds. acs.org

The table below presents a comparison of experimental and calculated ¹H NMR chemical shift differences for the this compound monomer and dimer.

| Species | Method | Basis Set | Calculated δ(OH) - δ(CH₃) (ppm) | Experimental δ(OH) - δ(CH₃) (ppm) |

| Monomer | B3LYP | aug-cc-pVQZ | 3.96 | ~3.76 |

| Monomer | MP2 | aug-cc-pVQZ | 4.01 | ~3.76 |

| Dimer | B3LYP | aug-cc-pVQZ | 10.65 | ~9.62 |

| Dimer | MP2 | aug-cc-pVQZ | 10.79 | ~9.62 |

Data compiled from studies on gaseous this compound. acs.orgnih.gov

These quantum chemical predictions are crucial for validating experimental data and for understanding the fundamental interactions that govern the chemical behavior of this compound.

Infrared (IR) and Raman Spectroscopic Analysis and Simulations

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the molecular structure and bonding within this compound and its aggregates. aip.orgresearchgate.netrsc.orgresearchgate.net Quantum chemical calculations are instrumental in assigning the observed vibrational bands to specific molecular motions.

Theoretical simulations of IR and Raman spectra for the this compound monomer and its cyclic dimer are typically performed using DFT methods, such as B3LYP, often in conjunction with basis sets like 6-311++G(d,p). scirp.orgnih.govorientjchem.org These calculations can predict the frequencies and intensities of vibrational modes, which can then be compared with experimental spectra. nih.gov

The formation of the cyclic dimer leads to significant changes in the vibrational spectrum, most notably in the O-H stretching region. The broad and intense absorption band observed in the IR spectrum of condensed-phase this compound is a hallmark of the strong hydrogen bonds in the dimer. aip.org Computational studies have successfully modeled this feature, attributing its width and substructure to complex vibrational coupling phenomena. aip.orgnih.gov

The following table summarizes key experimental and calculated vibrational frequencies for the this compound monomer and cyclic dimer.

| Vibrational Mode | Species | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Spectroscopic Method |

| O-H Stretch | Monomer | ~3583 | ~3580 | IR |

| C=O Stretch | Monomer | ~1788 | ~1790 | IR |

| O-H Stretch | Dimer | ~3020 (broad) | ~3000-3100 | IR |

| C=O Stretch | Dimer | ~1730 | ~1725 | IR |

| C-C Stretch | Monomer | ~847 | ~850 | Raman |

| C-C Stretch | Dimer | ~885 | ~890 | Raman |

Frequencies are approximate and can vary with experimental conditions and computational methods. aip.orgresearchgate.netrsc.org

These simulations not only aid in the interpretation of experimental spectra but also provide a deeper understanding of the intermolecular forces at play.

Anharmonic Vibrational Analysis of this compound and its Dimers

While the harmonic approximation is a useful starting point, a more accurate description of the vibrational spectra of this compound, especially for systems with strong hydrogen bonds, requires the inclusion of anharmonicity. acs.orgnih.govaip.orgnih.gov Anharmonic vibrational analysis accounts for the fact that molecular vibrations are not perfectly harmonic, leading to shifts in vibrational frequencies and the appearance of overtone and combination bands.

Generalized second-order vibrational perturbation theory (GVPT2) is a powerful method used for anharmonic vibrational analysis. acs.orgnih.gov This approach, often combined with DFT calculations, has been successfully applied to the near-infrared (NIR) spectra of this compound and its cyclic dimer. acs.orgnih.gov Anharmonic calculations have been crucial in elucidating the strong coupling between the high-frequency O-H stretching mode and various low-frequency intermolecular modes within the dimer. aip.orgnih.govrsc.org This coupling is a primary reason for the significant broadening of the O-H stretching band observed in the IR spectrum.

Studies have shown that both anharmonic coupling to low-frequency modes and Fermi resonance with fingerprint vibrations are essential mechanisms for accurately reproducing the line shape of the O-H stretching band in this compound dimers. aip.orgnih.gov These advanced computational analyses provide a quantitative understanding of the complex vibrational dynamics in hydrogen-bonded systems. For instance, anharmonic force field calculations using DFT have been employed to model the IR spectrum of the O-H stretching mode in this compound dimers, resulting in an 11-dimensional vibrational Hamiltonian for (CH₃COOH)₂. aip.orgaip.org

Advanced Chromatographic and Mass Spectrometric Techniques

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the detailed analysis of complex biological samples, including those from fermentation processes involving this compound.

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Microbial Protein Analysis

LC-MS/MS is a cornerstone of modern proteomics and metaproteomics, enabling the identification and quantification of thousands of proteins from complex microbial communities. nih.govmdpi.comresearchgate.netnih.gov In the context of this compound fermentation, this technique is used to analyze the proteomes of this compound bacteria (AAB), such as those from the genera Komagataeibacter, Acetobacter, and Gluconobacter. nih.govmdpi.comnih.gov

The process typically involves the extraction of proteins from the microbial cells, followed by enzymatic digestion into smaller peptides. nih.gov These peptides are then separated using liquid chromatography and subsequently analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that can be matched to protein sequences in a database for identification. nih.govnih.govnih.gov This approach allows for a comprehensive snapshot of the proteins being expressed by the microorganisms at a given time.

Application in Characterizing Complex Microbial Communities in Fermentation

The industrial production of vinegar is a prime example of a fermentation process driven by a complex community of AAB. nih.govnih.govfrontiersin.orgdntb.gov.ua LC-MS/MS-based metaproteomics has proven invaluable for characterizing the composition and functional dynamics of these microbial consortia. nih.govmdpi.complos.orgnih.govresearchgate.netfrontiersin.org

By analyzing the entire protein content of a vinegar fermentation sample, researchers can identify the dominant microbial species and gain insights into their metabolic activities. nih.govmdpi.comresearchgate.net For example, studies have used LC-MS/MS to show that Komagataeibacter europaeus is often a dominant species in submerged vinegar production, contributing a significant portion of the identified proteins. nih.govnih.gov

Furthermore, quantitative metaproteomics can reveal how the protein expression profiles of the microbial community change in response to different fermentation conditions, such as the raw material used (e.g., wine versus beer). nih.gov This information is crucial for understanding the adaptive strategies of these microorganisms and for optimizing the industrial fermentation process to ensure product quality and consistency. frontiersin.org The data generated from these analyses can highlight key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, and their roles in this compound production and tolerance. nih.gov

In Situ and Real-time Monitoring Methods for this compound Systems

The ability to monitor chemical processes as they happen, without the need for sample extraction and off-line analysis, is critical for process optimization, control, and safety in this compound systems. In situ and real-time monitoring techniques provide continuous data streams on the concentration of reactants, intermediates, and products, enabling a deeper understanding of reaction kinetics and dynamics. researchgate.netspectroscopyonline.com These methods are invaluable in diverse applications, from industrial chemical synthesis to biological fermentation. researchgate.netnih.gov

A variety of analytical techniques have been adapted for real-time monitoring of this compound. Spectroscopic methods are particularly prominent due to their non-destructive and non-invasive nature. mdpi.com Techniques such as Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy allow for the direct observation of molecular vibrations, providing a "fingerprint" of the chemical composition of the system at any given moment. mdpi.comresearchgate.net Furthermore, advanced methods like real-time polymerase chain reaction (rt-PCR) are employed to monitor the biological systems that produce this compound, such as in the fermentation of vinegar or the spoilage of wine. nih.govoup.comub.ro

Spectroscopic Monitoring Techniques

Spectroscopy offers powerful tools for the real-time, in-line analysis of this compound systems. These methods are often based on the interaction of electromagnetic radiation with the molecules of interest.

Mid-Infrared (MIR) and Fourier Transform Infrared (FTIR) Spectroscopy In situ Mid-Infrared (MIR) spectroscopy is a robust technique for monitoring multiple analytes simultaneously during chemical and biological processes. An in-situ MIR sensor, coupled with partial least-squares regression models, has been successfully used to monitor the concentrations of key analytes in the cultivation of Gluconacetobacter xylinus for exopolysaccharide production. nih.gov This methodology allowed for the real-time tracking of fructose (B13574), ethanol (B145695), gluconacetan, and this compound, achieving standard errors of prediction of 1.11, 0.22, 0.79, and 0.37 g/L, respectively. nih.gov

In situ Attenuated Total Reflection (ATR)-FTIR spectroscopy is another powerful variant used for monitoring reactions in real-time. It has been applied to track the synthesis of aspirin (B1665792), where acetic anhydride (B1165640) is a reactant and this compound is a product. spectroscopyonline.com This technique allows for the analysis of changes in raw materials and products over time, providing fundamental data for process analysis and optimization. spectroscopyonline.com Furthermore, in situ FTIR has been instrumental in mechanistic studies, such as the electrooxidation of this compound on carbon-supported platinum-tin based trimetallic catalysts. researchgate.net These studies revealed the formation of various intermediate species and products, including acetate (B1210297), acetyl, carbonate, carbon monoxide, and carbon dioxide, elucidating the reaction pathways. researchgate.net

Near-Infrared (NIR) Spectroscopy Online NIR analysis systems have been developed for the real-time monitoring of industrial this compound production. researchgate.net These systems can instantly analyze the concentration of multiple components in reaction kettles, offering a solution to the inherent delays of conventional chromatographic analysis. researchgate.net The stability and accuracy of these NIR systems have been confirmed in both laboratory and field applications, ensuring safer and more stable production processes. researchgate.net NIR spectroscopy, combined with multivariate modeling, has also been used to monitor the rapid and highly exothermic hydrolysis of acetic anhydride in real-time under non-isothermal conditions. researchgate.net

Raman Spectroscopy Raman spectroscopy is highly suitable for online monitoring purposes. mdpi.com It has been effectively used in mechanistic investigations of electrocatalytic processes. For instance, in situ electrochemical Raman spectroscopy was employed to observe the prereduction of cuprous oxide (Cu₂O) nanocrystals, a catalyst used for the electrocatalytic reduction of carbon monoxide to produce pure this compound solutions. pnas.org This analysis confirmed the reduction of the oxide surface under the reaction conditions. pnas.org

Broad Band Cavity Ring Down Spectroscopy (BB-CRDS) For gas-phase monitoring, particularly at ultra-trace levels, BB-CRDS has emerged as a novel and powerful technique. spiedigitallibrary.org This laser-based analyzer allows for real-time, multi-species measurement of volatile organic compounds (VOCs), including this compound. spiedigitallibrary.org It is particularly valuable in industries like photolithography, where this compound generated from the hydrolysis of solvents can react with ammonia (B1221849) to form salts that cause defects. spiedigitallibrary.org The BB-CRDS system provides highly accurate measurements without the need for frequent calibration, unlike more cumbersome mass spectrometry or labor-intensive offline ion chromatography methods. spiedigitallibrary.org

| Technique | Application Example | Key Findings/Performance | Reference |

|---|---|---|---|

| In Situ MIR/FTIR | Monitoring Gluconacetobacter xylinus fermentation | Real-time concentration profiles of fructose, this compound, ethanol, and gluconacetan. Standard error of prediction for this compound was 0.37 g/L. | nih.gov |

| ATR-FTIR | Monitoring aspirin esterification | Tracked concentration changes of acetic anhydride and this compound, enabling determination of the reaction endpoint. | spectroscopyonline.com |

| Online NIR | Industrial this compound production process | Real-time analysis of multiple components in reaction kettles, improving process safety and stability over traditional chromatography. | researchgate.net |

| In Situ Raman | Electrocatalytic CO reduction to this compound | Monitored the surface state of the Cu₂O catalyst during the prereduction process, confirming the absence of oxides. | pnas.org |

| BB-CRDS | Monitoring VOCs in photolithography | Real-time, ultra-trace (parts-per-billion) measurement of gas-phase this compound, PGMEA, and other VOCs. | spiedigitallibrary.org |

Other Real-time Monitoring Systems

Beyond spectroscopy, other systems are tailored for specific aspects of this compound-related processes, such as monitoring the microorganisms responsible for its production or detecting its presence through specific chemical interactions.

Real-time Polymerase Chain Reaction (rt-PCR) In biotechnological processes like vinegar production or winemaking, this compound bacteria (AAB) are key players. oup.commdpi.com Their activity, which can be desirable (vinegar) or detrimental (wine spoilage), must be closely monitored. nih.govub.ro Real-time PCR provides a fast, sensitive, and reliable method for detecting and quantifying AAB without the need for traditional, time-consuming plating techniques. nih.govoup.com Researchers have designed specific primers based on 16S rRNA gene sequences to successfully enumerate AAB. nih.govub.ro Optimized rt-PCR can quantify between 10¹ and 10⁷ cells/mL, and the results show good correlation with traditional colony and microscope counting methods. nih.govoup.com

| Study Focus | Organisms Detected | Key Finding | Reference |

|---|---|---|---|

| Detection and enumeration of AAB in wine | General this compound bacteria group | rt-PCR was as effective as traditional counting methods, with a detection range of 10¹ to 10⁷ cells/mL. Nested PCR could detect fewer than 10 cells/mL. | nih.govoup.com |

| Development of specific detection for AAB in wine/vinegar | Acetobacter pasteurianus, A. aceti, Gluconacetobacter hansenii, G. europaeus, G. oxydans | Developed a TaqMan MGB probe-based rt-PCR assay for specific detection and quantification of key AAB species. | ub.ro |

Electrochemical and Chemical Sensors Electrochemical sensors offer high sensitivity, rapid response, and miniaturization potential, making them suitable for in situ and real-time detection. mdpi.com Microsensors have been developed for the continuous in vivo monitoring of plant hormones like indole-3-acetic acid, demonstrating the potential for precise, localized measurements with minimal damage to the system. mdpi.com

A novel detection method utilizing metal coordination compounds has also been developed. ua.es These compounds react specifically with this compound, inducing a color change that can be detected visually or by optical means. This method is advantageous due to its low cost, reliability, and reusability, and it can detect this compound in gas, liquid, or solid phases. ua.es In a similar vein, electronic nose systems equipped with metal oxide (MOX) sensors have been used to monitor the volatile compounds produced during wine vinegar fermentation, allowing for the real-time differentiation of each stage of the process. mdpi.com

Computational and Theoretical Chemistry Studies of Acetic Acid

Dimerization and Oligomerization Phenomena

In the gas phase, acetic acid molecules exhibit a strong tendency to associate, forming dimers and larger oligomers. This behavior is primarily driven by the formation of strong hydrogen bonds.

Gas-Phase Dimerization Thermodynamics and Kinetics

The dimerization of this compound in the gas phase is a well-studied equilibrium process where two monomeric this compound molecules associate to form a stable cyclic dimer. This process is characterized by significant changes in thermodynamic properties.

Experimental and computational studies have provided a range of values for the enthalpy (ΔH) and entropy (ΔS) of dimerization. Experimental techniques such as IR spectroscopy, vapor-density measurements, and thermal-conductivity measurements have estimated the dimerization enthalpy to be approximately -15 kcal/mol and the entropy to be around -37 cal/K·mol. nih.gov Gas-phase NMR spectroscopy experiments have suggested slightly more negative values, with a dimerization enthalpy of about -18 kcal/mol and an entropy of approximately -42 cal/K·mol. nih.gov These negative values indicate that the dimerization process is exothermic and leads to a more ordered state, as expected from the formation of a structured dimer from two freely moving monomers.

Theoretical calculations have been instrumental in refining these thermodynamic parameters. High-level computational methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), provide results that are in excellent agreement with experimental data. nih.gov The kinetics of the dimerization, while less extensively studied than the thermodynamics, are understood to be rapid, consistent with a process driven by strong, directional hydrogen bonding.

Table 1: Experimental and Calculated Thermodynamic Parameters for this compound Dimerization

| Method | Dimerization Enthalpy (ΔH) (kcal/mol) | Dimerization Entropy (ΔS) (cal/mol·K) |

|---|---|---|

| IR, Vapor-Density, Thermal-Conductivity | ~ -15 | ~ -37 |

| Gas-Phase NMR | -15.4 ± 0.5 | -36.6 ± 1.5 |

| CCSD(T)/CBS | -15.5 | -36.9 |

Theoretical Models of this compound Vapor (Monomer-Dimer Equilibrium, Oligomers)

Theoretical models of this compound vapor primarily revolve around the monomer-dimer equilibrium. However, the presence of larger oligomers, such as trimers and tetramers, has also been hypothesized and investigated through computational methods. nih.govnih.gov These models are crucial for accurately interpreting experimental data on the properties of this compound vapor.

Hydrogen Bonding Interactions in Cyclic Dimers

The remarkable stability of the this compound dimer is attributed to the formation of two strong and equivalent O–H···O=C hydrogen bonds within a centrosymmetric cyclic structure. nih.gov This arrangement creates a highly stable eight-membered ring. Each carboxylic acid group acts as both a hydrogen bond donor, through its hydroxyl hydrogen, and a hydrogen bond acceptor, through its carbonyl oxygen.

Computational studies have been pivotal in characterizing the nature of these hydrogen bonds. These investigations have provided detailed information on the bond lengths, bond angles, and vibrational frequencies associated with the hydrogen-bonding interactions. The strength of these interactions is a key factor in the large negative enthalpy of dimerization.

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanical calculations and molecular dynamics simulations have become indispensable tools for the in-depth study of this compound's structure, properties, and dynamics.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) methods are widely used to investigate the properties of this compound and its aggregates. DFT functionals, such as B3LYP, are popular due to their balance of computational cost and accuracy for organic molecules. mdpi.com However, standard DFT functionals can sometimes underestimate the strength of the hydrogen bonds in the this compound dimer. mdpi.com The inclusion of empirical dispersion corrections, such as Grimme's GD3, can improve the accuracy of DFT calculations for these systems. nih.gov

Ab initio methods, which are based on first principles without empirical parameterization, provide a more rigorous theoretical framework. These methods have been used to study the vibrational properties of this compound monomers and dimers, aiding in the interpretation of experimental infrared and Raman spectra.

Post-Hartree-Fock and Coupled Cluster Methods

For high-accuracy calculations of the electronic structure and properties of this compound, post-Hartree-Fock methods are employed. The Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common choice that offers a good compromise between accuracy and computational expense. mdpi.com

The "gold standard" for computational chemistry, the Coupled Cluster (CC) method, especially with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), provides highly accurate results for systems like the this compound dimer. nih.govmdpi.com These methods are often used to benchmark the performance of other, less computationally demanding methods. mdpi.com Due to its relatively small size, this compound serves as an excellent model system for applying and validating these advanced computational techniques. mdpi.com

Table 2: Comparison of Calculated Dimerization Enthalpy (ΔH) of this compound Using Different Computational Methods

| Computational Method | Basis Set | Calculated ΔH (kcal/mol) |

|---|---|---|

| B3LYP | aug-cc-pVQZ | -14.2 |

| B3LYP-GD3 | aug-cc-pVQZ | -16.7 |

| MP2 | CBS | -15.6 |

| CCSD(T) | CBS | -15.5 |

*CBS = Complete Basis Set extrapolation

Conformational Equilibrium Analysis (Syn and Anti Isomers)

This compound (CH₃COOH) exists in two primary rotational conformations, or isomers, defined by the dihedral angle of the O=C–O–H bond. These are known as the syn and anti conformers. nih.gov In the syn conformation, the hydroxyl hydrogen points in the same general direction as the carbonyl oxygen (dihedral angle of 0°), while in the anti conformation, it points away (dihedral angle of 180°). nih.gov

Quantum mechanical (QM) and molecular dynamics (MD) simulations have established that the syn conformation is the more stable and preferred state. nih.govescholarship.org This preference is attributed to the perceived stability from an intramolecular hydrogen bond in the syn structure. nih.gov However, the energy difference and the barrier to interconversion are highly dependent on the surrounding environment.

In the gas phase, there is a significant energetic penalty to reach the anti arrangement, with a large energy barrier of 13–14 kcal/mol separating the two forms. nih.govchemrxiv.org Ab initio quantum mechanical calculations have quantified the energy difference between the syn and anti states in the gas phase to be between 5.24 kcal/mol and 7.14 kcal/mol, depending on the level of theory used. nih.gov Another DFT calculation places this stability difference at 21.4 kJ/mol (approximately 5.1 kcal/mol). aip.org

The presence of a solvent, particularly water, significantly alters this energy landscape. The energy difference between the conformers becomes less pronounced in aqueous conditions. nih.gov For instance, the use of an implicit solvent model (COSMO) reduces the rotational energy barrier to around 11 kcal/mol. nih.govchemrxiv.org This suggests that while the syn conformation remains the preferred state, the anti state may be present in non-negligible populations under normal conditions in solution. nih.govescholarship.orgchemrxiv.org The disruption of the intramolecular hydrogen bond in the syn form can be offset by the formation of stronger intermolecular hydrogen bonds with surrounding solvent molecules. nih.gov

| Parameter | Condition | Level of Theory | Energy Value | Source |

|---|---|---|---|---|

| Syn-Anti Energy Difference | Gas Phase | HF/6–31G* | 7.14 kcal/mol | nih.gov |

| Syn-Anti Energy Difference | Gas Phase | TPSSh functional | 5.24 kcal/mol | nih.gov |

| Syn-Anti Energy Difference | Gas Phase | DFT/6-311++G(3df,3pd) | 21.4 kJ/mol | aip.org |

| Rotational Energy Barrier | Gas Phase | QM results | 13-14 kcal/mol | nih.govchemrxiv.org |

| Rotational Energy Barrier | Implicit Solvent (COSMO) | QM results | ~11 kcal/mol | nih.govchemrxiv.org |

Intermolecular Interactions of this compound with Solvent Molecules (e.g., Water)

The interaction between this compound and solvent molecules, particularly water, is dominated by hydrogen bonding. The carbonyl (C=O) and hydroxyl (OH) groups of this compound are the primary sites for these interactions. aip.orgaip.org Computational studies have revealed that this compound can form highly stable complexes with water molecules.

Density functional theory (DFT) calculations have identified six stable conformer structures for this compound monohydrate (one water molecule) and six for the syn-dihydrate (two water molecules). aip.org The most stable configuration for the monohydrate involves the syn-conformer of this compound bonding with a water molecule to form a cyclic, double hydrogen-bonded geometry. aip.orgaip.org A similar cyclic arrangement with two water molecules is the most stable for the dihydrate. aip.org The calculated binding energy between an this compound molecule and a water molecule is larger than the binding energy between two water molecules, which supports the experimental observation of co-evaporation of this compound with water. aip.org

Neutron scattering combined with DFT has been used to explore the hydrogen-bond network in equimolar mixtures of this compound and water. aip.org These studies confirm that the presence of water reduces the tendency for direct interactions between this compound molecules. aip.org The local order can be described by various hydrogen-bonded clusters, including dimers, trimers, and a particularly stable tetramer where one this compound molecule is hydrogen-bonded to three water molecules in a ring structure. aip.org

Studies of the interaction of this compound with solid water (ice) at low temperatures (80 K) show that this compound adsorbs on the ice surface primarily as cyclic dimers. acs.orgresearchgate.net Importantly, under these conditions, there is no evidence of water-induced deprotonation of the acid. acs.orgresearchgate.net When water is adsorbed onto an amorphous this compound film, the H₂O molecules become incorporated into the existing this compound hydrogen-bonding network rather than forming a separate water layer. acs.orgresearchgate.net

Catalysis and Reaction Mechanism Studies

Surface Reactions and Interfacial Structures (e.g., Rh, Metal Oxides)

The synthesis and reaction of this compound on metal and metal oxide surfaces are of significant industrial interest, and theoretical studies have provided deep insights into the underlying mechanisms. The structure of the catalyst surface and the interface between a metal and a metal oxide support are crucial in determining reaction pathways and efficiency. doaj.orgaip.org

On a pure Rhodium (111) surface, a potential synthesis pathway for this compound has been explored theoretically. doaj.orgaip.org The proposed reaction pathway is CH + CO(H) → CHCO(H) → CH₂CO(H) → CH₃COH → CH₃COOH. doaj.orgaip.orgresearchgate.net The rate-limiting step in this process was identified as the C=O bond connection, which has a calculated activation energy (Ea) of 1.41 eV. doaj.orgaip.orgaip.org

The introduction of a metal oxide interface, such as Rhodium supported on Zirconium dioxide (Rh/ZrO₂), dramatically alters the reaction mechanism and enhances catalytic efficiency. doaj.orgaip.org At the Rh/ZrO₂ interface, the synthesis proceeds via an acetyl (CH₃CO) intermediate, which is formed from Rh–CH₃ and Rh–CO. doaj.orgresearchgate.net A key feature of this pathway is the interaction between an oxygen atom in the Rh–CO species and a Zirconium cation at the interface. doaj.orgaip.org This interaction facilitates a different rate-limiting step: the C–C bond connection, which has a much lower activation energy of 0.73 eV. doaj.orgaip.orgresearchgate.net This demonstrates how metal/metal oxide interfaces can be engineered to promote specific reaction pathways for C2 oxygenate synthesis. doaj.org

Other studies on different catalytic systems, such as Platinum-Molybdenum (Pt-Mo) catalysts for this compound hydrodeoxygenation, further highlight the role of metal oxides. The presence of Mo as subnanometer-sized clusters on the surface of Pt nanoparticles serves as a preferential binding site for oxygen atoms. acs.orgosti.gov This changes the structure and reactivity of surface species, making C–O bond breaking more favorable and C–C bond breaking less favorable compared to a pure Pt catalyst. acs.org

Bond Disconnection Analysis in this compound Synthesis Pathways

Bond disconnection or retrosynthetic analysis is a powerful theoretical approach used to design and understand organic synthesis. lkouniv.ac.in This method works by breaking down a target molecule into simpler precursors through imaginary bond cleavages that correspond to the reverse of known, viable chemical reactions. lkouniv.ac.in This strategy has been applied computationally to efficiently search for this compound synthesis pathways on complex catalyst surfaces. aip.orgaip.org

By calculating the bond connection process backward from the adsorbed this compound molecule, researchers can systematically explore potential reaction pathways. aip.orgaip.org This method reasonably reduces the vast number of possible arrangements of surface adsorbates that need to be considered. aip.orgaip.org

Application of this analysis to the Rh(111) surface suggested that an efficient synthesis route proceeds through the formation of CHCO(H) structures, which are generated by the C–C bond connection between CO(H) and CH species. aip.orgaip.org

When the same analysis was applied to the more complex Rh/ZrO₂ interface, it revealed a different and more efficient pathway. doaj.orgaip.org The analysis pinpointed a key structure where the oxygen atom of Rh-bound CO interacts with a Zr cation at the interface. aip.orgaip.org This structure was identified as crucial for forming the CH₃CO (acetyl) intermediate, leading to a pathway where the rate-limiting step is the C–C bond connection with a significantly lower activation energy (0.73 eV) compared to the pathway on the pure Rh surface (1.41 eV). doaj.orgaip.org

| Catalyst Surface | Proposed Pathway Intermediate | Rate-Limiting Step (RLS) | Activation Energy (Ea) of RLS | Source |

|---|---|---|---|---|

| Rh(111) | CHCO(H) | C=O bond connection | 1.41 eV | doaj.orgaip.orgaip.org |

| Rh/ZrO₂ Interface | CH₃CO (acetyl) | C–C bond connection | 0.73 eV | doaj.orgaip.orgaip.org |

Mechanistic Investigations of Acetic Acid in Biological Systems

Cellular Transport Mechanisms of Acetic Acid

The entry of this compound into microbial cells is a critical first step that dictates its subsequent metabolic fate or toxic effects. The transport is a multifaceted process, influenced by the chemical properties of this compound, the external pH, the cell's metabolic state, and the presence of specific membrane transporters. In microorganisms like Saccharomyces cerevisiae, several distinct mechanisms facilitate the uptake of this weak acid.